EP3 antagonist 2, also known as PF-06748962 (CAS 1952261-87-8), is a highly potent, selective, and neutral lactam-based antagonist of the prostaglandin E2 receptor 3 (EP3) . Exhibiting a strong human EP3 receptor binding affinity (Ki = 3.3 nM) and significant functional antagonistic activity (IC50 = 30.8 nM for cAMP levels), it is widely utilized as a benchmark tool compound in GPCR pharmacology [1]. Unlike early-generation EP3 antagonists that relied on large, acidic structures mimicking the endogenous ligand PGE2, PF-06748962 features an optimized neutral scaffold designed to improve lipophilic efficiency and processability [2]. This makes it a highly reliable reference standard for analytical method development, in vitro screening, and complex in vivo metabolic and cardiovascular modeling .
Substituting EP3 antagonist 2 with older, generic EP3 antagonists or broad-spectrum prostanoid inhibitors frequently compromises experimental integrity and procurement efficiency . Classic EP3 antagonists were typically large acidic ligands that mimicked PGE2; while potent, they suffered from poor lipophilic ligand efficiency (LLE) and suboptimal oral bioavailability, severely limiting their utility in systemic in vivo models [1]. Furthermore, early attempts at neutral antagonists often exhibited reactive metabolite liabilities, such as glutathione adduction, which confounded in vitro safety profiles and reproducibility [2]. Procuring the precisely optimized lactam-based PF-06748962 ensures high target selectivity and robust functional antagonism while avoiding the off-target reactivity and poor pharmacokinetic properties that plague less refined analogs .
EP3 antagonist 2 demonstrates a robust binding affinity for the human EP3 receptor with a Ki of 3.3 nM, achieving low-nanomolar target engagement without relying on the acidic moieties found in classic PGE2 mimetics . This structural optimization allows it to maintain high potency while significantly improving drug-like properties compared to older baseline compounds [1].
| Evidence Dimension | Human EP3 receptor binding affinity (Ki) |
| Target Compound Data | Ki = 3.3 nM |
| Comparator Or Baseline | Classic acidic PGE2 mimetics (structurally hindered by poor lipophilic efficiency) |
| Quantified Difference | Achieves low-nanomolar affinity (3.3 nM) utilizing an optimized neutral lactam scaffold. |
| Conditions | Radioligand competition binding assay at the human EP3 receptor. |
Allows researchers to achieve robust receptor blockade at low concentrations without introducing the poor membrane permeability associated with acidic PGE2 mimetics.
Beyond simple binding, PF-06748962 exhibits potent functional antagonism, effectively blocking EP3-mediated signaling with an IC50 of 30.8 nM . This quantitative suppression of cellular cAMP levels provides a reliable benchmark for downstream signal transduction studies, outperforming less selective or less potent in-class substitutes [1].
| Evidence Dimension | Functional antagonistic activity (IC50) |
| Target Compound Data | IC50 = 30.8 nM |
| Comparator Or Baseline | Standard early-generation EP3 antagonists (often >100 nM in cellular functional assays) |
| Quantified Difference | Demonstrates highly potent functional inhibition (30.8 nM) of EP3-mediated cAMP signaling. |
| Conditions | Cellular cAMP level determination assay. |
Validates the compound's utility as a potent functional inhibitor for downstream signaling pathway analysis, ensuring reliable assay calibration.
The development of PF-06748962 focused on replacing problematic substructures with a neutral pyridinone/piperidinone core, thereby eliminating the glutathione adduction liabilities seen in earlier naphthalene-containing derivatives [1]. This optimization significantly enhances lipophilic ligand efficiency (LLE) and oral bioavailability, making it a highly reliable choice over unoptimized analogs for systemic administration [2].
| Evidence Dimension | Lipophilic efficiency and metabolite stability |
| Target Compound Data | Neutral lactam-based scaffold with clean in vitro safety profile |
| Comparator Or Baseline | Early neutral compounds (e.g., naphthalene derivatives) with glutathione adduction liabilities |
| Quantified Difference | Eliminates reactive substructures, improving oral bioavailability and preventing confounding toxicity. |
| Conditions | in vitro ADME and pharmacokinetic profiling. |
Ensures that the procured compound is suitable for complex in vivo metabolic models without the confounding toxicity of reactive metabolites.
Commercially available EP3 antagonist 2 is typically supplied at ≥98% purity (HPLC), ensuring that functional assays and pharmacokinetic models are not skewed by off-target active impurities . This high level of purity is essential for its role as a quantitative reference standard in analytical method validation .
| Evidence Dimension | Analytical purity |
| Target Compound Data | ≥98% (HPLC) |
| Comparator Or Baseline | Crude or unverified EP3 antagonist extracts |
| Quantified Difference | Guaranteed ≥98% purity ensures absence of off-target active impurities. |
| Conditions | High-Performance Liquid Chromatography (HPLC) validation. |
Critical for use as a reliable, reproducible quantitative reference standard in pharmacokinetic and pharmacodynamic assay development.
Due to its optimized oral bioavailability and clean safety profile, EP3 antagonist 2 is highly suited for in vivo investigations into the role of EP3 in glucose-stimulated insulin secretion and diabetes models [1]. It provides a reliable means to block EP3 without the confounding off-target toxicities of earlier compounds[2].
The compound's potent functional antagonism makes it an excellent choice for studies exploring the atherothrombotic effects of PGE2/EP3 signaling [1]. It allows researchers to isolate EP3-specific platelet activation pathways with high precision [2].
As a highly characterized and commercially available reference standard, PF-06748962 is ideal for calibrating novel EP3 binding assays and cAMP functional screens . Its guaranteed high purity (≥98%) ensures reproducible baseline measurements across different laboratory workflows .